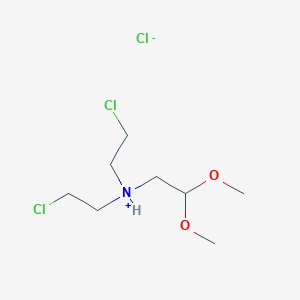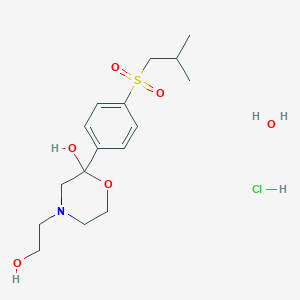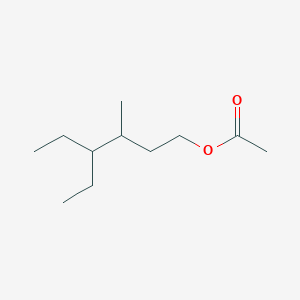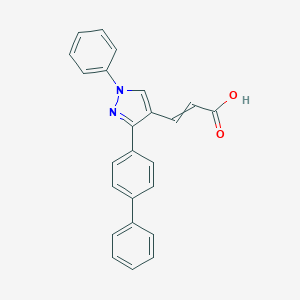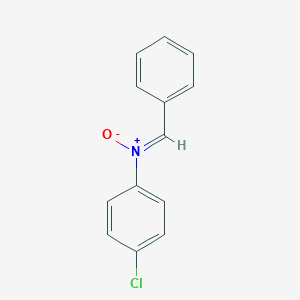
Nitrone, N-(p-chlorophenyl)-alpha-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrone, N-(p-chlorophenyl)-alpha-phenyl-, also known as PCPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a type of nitrone, which is a class of organic compounds that contain a nitrogen-oxygen double bond and a carbon-nitrogen double bond. PCPN is a highly reactive compound that has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been studied extensively in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been used as a reagent for the synthesis of various compounds, including oximes, isoxazoles, and pyrazoles. In medicinal chemistry, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been found to exhibit neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been used to trap and study free radicals and reactive oxygen species.
Mecanismo De Acción
The mechanism of action of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is not fully understood, but it is believed to involve the formation of a stable adduct with free radicals and reactive oxygen species. The adduct formation prevents these species from damaging cellular components, such as proteins and DNA, and thereby protects the cells from oxidative stress.
Biochemical and physiological effects:
Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been shown to protect neuronal cells from oxidative stress-induced cell death and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Nitrone, N-(p-chlorophenyl)-alpha-phenyl- in lab experiments include its high reactivity, stability, and selectivity towards free radicals and reactive oxygen species. However, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is a highly toxic compound and requires careful handling and disposal. Additionally, the synthesis of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is a multi-step process that requires specialized equipment and expertise.
Direcciones Futuras
Future research on Nitrone, N-(p-chlorophenyl)-alpha-phenyl- could focus on its potential applications in the treatment of neurodegenerative diseases, as well as its use as a reagent for the synthesis of novel compounds. Additionally, further studies could be conducted to elucidate the mechanism of action of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- and to explore its potential applications in other fields of research, such as materials science and environmental chemistry.
In conclusion, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is a synthetic compound that has shown great potential in various fields of research. Its high reactivity and selectivity towards free radicals and reactive oxygen species make it a valuable tool for studying oxidative stress and its role in various diseases. However, the toxic nature of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- requires careful handling and disposal, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- involves the reaction of p-chlorobenzaldehyde with alpha-phenylhydroxylamine in the presence of a catalyst. The reaction results in the formation of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
19865-58-8 |
|---|---|
Nombre del producto |
Nitrone, N-(p-chlorophenyl)-alpha-phenyl- |
Fórmula molecular |
C31H26ClNO4 |
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10ClNO/c14-12-6-8-13(9-7-12)15(16)10-11-4-2-1-3-5-11/h1-10H/b15-10- |
Clave InChI |
SQFOKZCBFNORNB-GDNBJRDFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=[N+](/C2=CC=C(C=C2)Cl)\[O-] |
SMILES |
C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



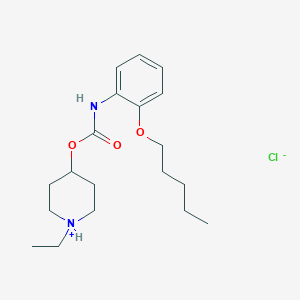
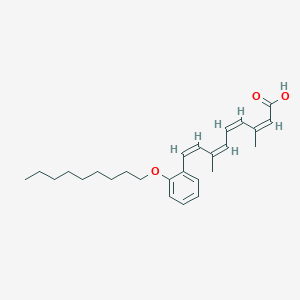


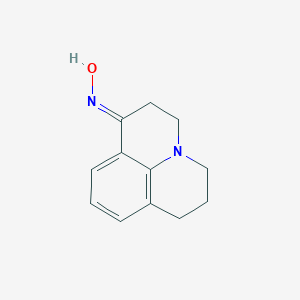
![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
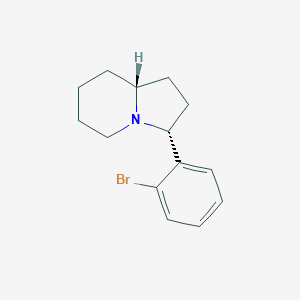
benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
